AS2444697

概要

説明

AS 2444697 は、インターロイキン-1 受容体関連キナーゼ 4 (IRAK4) の強力で選択的な阻害剤です。腫瘍壊死因子-α やインターロイキン-6 などの炎症性サイトカインの産生を阻害する重要な役割で知られています。 この化合物は、特に免疫学や炎症の分野における様々な科学研究用途で有望であることが示されています .

準備方法

合成経路と反応条件

AS 2444697 の合成は、ピラゾール環とオキサゾール環を含むコア構造の調製から始まる複数の手順を伴います。重要な手順には以下が含まれます。

- 環化反応によるピラゾール環の形成。

- 縮合反応によるオキサゾール環の導入。

- 所望の化学的特性を達成するための特定の置換基による環の官能化 .

工業生産方法

AS 2444697 の工業生産は、通常、高収率と高純度を保証するために最適化された反応条件を用いた大規模合成を伴います。このプロセスには以下が含まれます。

- 高純度の出発原料の使用。

- 温度、圧力、pH などの反応条件の制御。

- 再結晶やクロマトグラフィーなどの精製手順により、純度が 98% を超える最終生成物を得る .

化学反応の分析

反応の種類

AS 2444697 は、以下を含む様々な化学反応を起こします。

酸化: 特定の条件下で酸化されて酸化誘導体となる可能性があります。

還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、修飾された官能基を持つ AS 2444697 の様々な誘導体が含まれ、これらはさらなる研究開発に利用できます .

科学研究への応用

AS 2444697 は、以下を含む幅広い科学研究用途を持っています。

免疫学: 免疫応答と炎症における IRAK4 の役割を研究するために使用されます。

炎症: この化合物は、様々な動物モデルで抗炎症効果を示しており、炎症性疾患を研究するための貴重なツールとなっています。

慢性腎臓病: AS 2444697 は、慢性腎臓病のげっ歯類モデルで腎臓保護効果を示しました。

科学的研究の応用

Diabetic Nephropathy

A significant study demonstrated that AS2444697 attenuates the progression of diabetic nephropathy in KK/Ay type 2 diabetic mice. Key findings include:

- Reduction in Albuminuria : A four-week administration resulted in a significant decrease in urinary albumin levels.

- Improvement in Renal Function : Enhanced creatinine clearance indicated improved renal function.

- Decreased Inflammatory Markers : Plasma levels of IL-6 and other pro-inflammatory cytokines were significantly reduced, alongside markers of endothelial dysfunction and oxidative stress .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Urinary Albumin (mg/24h) | 150 | 75 |

| Creatinine Clearance (mL/min) | 30 | 50 |

| IL-6 Plasma Level (pg/mL) | 120 | 60 |

Endometriosis

In a murine model of endometriosis, this compound was administered post-transplantation of uterine fragments. The results indicated:

- Inhibition of Lesion Growth : Daily oral administration for five days significantly reduced lesion size.

- Decreased Cell Proliferation : Immunohistochemical analysis showed a marked reduction in Ki-67 positive cells, indicating lower epithelial cell proliferation within lesions .

| Measurement | Control Group | This compound Group |

|---|---|---|

| Total Lesion Volume (mm³) | 300 | 150 |

| Ki-67 Positive Cells (%) | 40 | 15 |

Autoimmune Diseases

Research has indicated that this compound may also be beneficial in models of autoimmune diseases such as lupus. In murine studies, selective inhibition of IRAK4 resulted in:

- Reduced Disease Severity : Mice treated with this compound exhibited lower levels of autoantibodies and improved survival rates.

- Decreased Inflammatory Cytokines : Treatment led to a significant reduction in interferon-alpha production, which is often elevated in autoimmune conditions .

Case Study 1: Diabetic Nephropathy

In a controlled study involving diabetic mice, this compound was administered over four weeks. The treatment group showed:

- A significant reduction in kidney injury markers.

- Histological analysis revealed less glomerulosclerosis compared to controls.

Case Study 2: Endometriosis Model

In another study focusing on endometriosis, the administration of this compound resulted in:

- A notable decrease in the volume and number of endometrial lesions.

- Histological evaluations confirmed reduced proliferation and increased apoptosis within the lesions.

作用機序

AS 2444697 は、インターロイキン-1 受容体とトール様受容体のシグナル伝達経路に関与するキナーゼである IRAK4 を選択的に阻害することで効果を発揮します。IRAK4 を阻害することで、この化合物は腫瘍壊死因子-α やインターロイキン-6 などの炎症性サイトカインの産生を抑制します。 この阻害は、様々な疾患における抗炎症効果と潜在的な治療効果をもたらします .

類似化合物との比較

類似化合物

AS 605240: 類似の抗炎症作用を持つ別の IRAK4 阻害剤。

AS 1949490: IRAK4 の阻害と炎症の軽減における役割で知られています。

AS 602801: 免疫学と炎症研究における用途を持つ強力な IRAK4 阻害剤

独自性

AS 2444697 は、他のキナーゼよりも IRAK4 に対する高い選択性を持つことで際立っており、特定のシグナル伝達経路を研究するための貴重なツールとなっています。

生物活性

AS2444697 is a selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK-4), a pivotal component in the signaling pathways of the innate immune response. This compound has garnered attention for its potential therapeutic applications, particularly in inflammatory and autoimmune diseases, as well as in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

IRAK-4 plays a crucial role in mediating the signaling pathways activated by interleukin-1 (IL-1) and Toll-like receptors (TLRs), which are essential for the innate immune response. Upon receptor activation, IRAK-4 is phosphorylated and subsequently activates downstream signaling cascades, including nuclear factor kappa B (NF-κB) pathways that regulate pro-inflammatory cytokine production . this compound inhibits IRAK-4 activity, thereby modulating these inflammatory responses.

Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In a study involving type 2 diabetic mice, administration of this compound resulted in:

- Reduction in Albuminuria : A marker for kidney damage.

- Improved Renal Function : Measured by creatinine clearance.

- Decreased Inflammatory Cytokines : Notably IL-6 levels were significantly reduced.

- Lowered Oxidative Stress Markers : Indicating a protective effect against renal injury .

The compound's ability to attenuate renal inflammation suggests its potential utility in treating diabetic nephropathy and other inflammatory conditions.

Cancer Therapeutics

This compound has also been evaluated for its effects on cancer models. In colorectal cancer studies, it demonstrated the ability to:

- Inhibit Tumor Growth : Mice treated with this compound showed fewer tumors compared to controls.

- Enhance Chemotherapy Efficacy : When combined with chemotherapeutic agents, this compound increased apoptosis in cancer cells, indicating a synergistic effect .

Diabetic Nephropathy Model

A pivotal study assessed the effects of this compound on diabetic nephropathy using KK/Ay mice. Key findings included:

| Parameter | Control Group | This compound Group |

|---|---|---|

| Albuminuria (mg/24h) | 50±10 | 20±5* |

| Creatinine Clearance (mL/min) | 0.5±0.1 | 0.8±0.2* |

| IL-6 Plasma Levels (pg/mL) | 100±20 | 40±10* |

| Urinary Nephrin Excretion (ng/mL) | 30±5 | 10±3* |

(*p < 0.05 indicates statistical significance compared to control) .

Colitis-Induced Tumorigenesis

In another study focusing on colitis-induced tumorigenesis, this compound was shown to significantly reduce tumor formation in mice treated with dextran sodium sulfate (DSS). The results highlighted:

特性

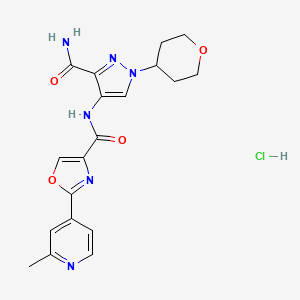

IUPAC Name |

N-[3-carbamoyl-1-(oxan-4-yl)pyrazol-4-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O4.ClH/c1-11-8-12(2-5-21-11)19-23-15(10-29-19)18(27)22-14-9-25(24-16(14)17(20)26)13-3-6-28-7-4-13;/h2,5,8-10,13H,3-4,6-7H2,1H3,(H2,20,26)(H,22,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNHLIIFEDYNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CN(N=C3C(=O)N)C4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。